2-(3-Acetylphenyl)pyridin-4(1H)-one

Description

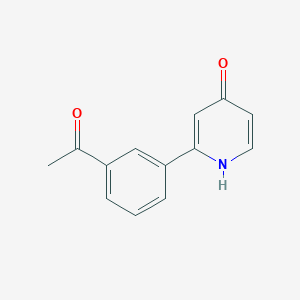

2-(3-Acetylphenyl)pyridin-4(1H)-one is a pyridinone derivative characterized by a pyridin-4(1H)-one core substituted at the 2-position with a 3-acetylphenyl group.

Properties

IUPAC Name |

2-(3-acetylphenyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9(15)10-3-2-4-11(7-10)13-8-12(16)5-6-14-13/h2-8H,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOIBNPCZOMJKQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC(=O)C=CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692526 | |

| Record name | 2-(3-Acetylphenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261912-04-2 | |

| Record name | 2-(3-Acetylphenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Acetylphenyl)pyridin-4(1H)-one typically involves the reaction of 3-acetylphenylboronic acid with 4-chloropyridine under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Acetylphenyl)pyridin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 2-(3-Carboxyphenyl)pyridin-4(1H)-one.

Reduction: 2-(3-Hydroxyphenyl)pyridin-4(1H)-one.

Substitution: 2-(3-Chlorophenyl)pyridin-4(1H)-one.

Scientific Research Applications

2-(3-Acetylphenyl)pyridin-4(1H)-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Acetylphenyl)pyridin-4(1H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes, such as kinases and G-protein-coupled receptors.

Pathways Involved: It can modulate signaling pathways like the MAPK/ERK pathway, which is involved in cell proliferation and survival. The compound’s ability to inhibit or activate these pathways contributes to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Pyridin-4(1H)-one derivatives exhibit diverse pharmacological and material science applications, modulated by substituent variations. Key analogs include:

- 1-(3-Chlorophenyl)-3-hydroxypyridin-4(1H)-one (C₁₁H₈ClNO₂): Features a 3-chlorophenyl group and a hydroxyl substituent, enhancing polarity and hydrogen-bonding capacity .

- 2,6-Bis(2-pyridyl)-4(1H)-pyridone (C₁₅H₁₁N₃O): Contains two pyridyl groups, enabling metal coordination and ligand activity .

- 5-Benzoyl-3-(benzyloxy)-2-(furan-2-yl)pyridin-4(1H)-one (C₂₃H₁₇NO₄): Aroyl and benzyloxy substituents increase molecular weight and steric bulk, impacting solubility .

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 2-(3-Acetylphenyl)pyridin-4(1H)-one | C₁₃H₁₁NO₂ | 213.23 | 3-Acetylphenyl | Moderate polarity (acetyl group) |

| 1-(3-Chlorophenyl)-3-hydroxypyridin-4(1H)-one | C₁₁H₈ClNO₂ | 221.64 | 3-Chlorophenyl, 3-hydroxy | High polarity (Cl, -OH) |

| 2-(Hydroxymethyl)pyridin-4(1H)-one | C₆H₇NO₂ | 125.13 | Hydroxymethyl | High hydrophilicity |

| 2,6-Bis(2-pyridyl)-4(1H)-pyridone | C₁₅H₁₁N₃O | 249.27 | 2-Pyridyl groups | Ligand for metal coordination |

Spectroscopic and Physicochemical Data

- Infrared (IR) Spectroscopy : Acetyl groups exhibit strong C=O stretches near 1650–1700 cm⁻¹, while hydroxyl groups show broad O-H bands (~3300 cm⁻¹) .

- ¹H NMR : Aromatic protons in 3-acetylphenyl groups resonate at δ 7.5–8.5 ppm, distinct from chloro- or hydroxyl-substituted analogs (δ 6.5–7.5 ppm) .

- Melting Points: Substituted pyridinones in show high melting points (268–287°C), attributed to intermolecular hydrogen bonding and π-stacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.